molecular formula C18H17N5O5 B10806248 [2-(5-Methoxycarbonyl-2-methylanilino)-2-oxoethyl] 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

[2-(5-Methoxycarbonyl-2-methylanilino)-2-oxoethyl] 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B10806248
M. Wt: 383.4 g/mol
InChI Key: GIWZEZZTQPMGPO-UHFFFAOYSA-N
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Description

[2-(5-Methoxycarbonyl-2-methylanilino)-2-oxoethyl] 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C18H17N5O5 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound [2-(5-Methoxycarbonyl-2-methylanilino)-2-oxoethyl] 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate belongs to the class of triazolo-pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H16N4O4\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_4

This compound features a triazolo ring fused with a pyrimidine structure and incorporates a methoxycarbonyl group and an anilino moiety, contributing to its biological profile.

Triazolo-pyrimidines are known to exhibit various mechanisms of action, primarily through the inhibition of specific enzymes or pathways involved in cell proliferation and survival. The compound under discussion may interact with cyclin-dependent kinases (CDKs), similar to other triazolo derivatives that have shown efficacy against various cancer cell lines by inhibiting cell cycle progression.

Antitumor Activity

Recent studies have demonstrated that triazolo-pyrimidine derivatives possess significant antitumor activity. For instance, a related compound was shown to inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) with IC50 values indicating potent activity:

CompoundCell LineIC50 (μM)
Example Compound 1MDA-MB-23117.83
Example Compound 2MCF-719.73
This compoundTBDTBD

These findings suggest that the compound may share similar properties and could be evaluated for its antitumor potential.

Antimicrobial Activity

Triazolo-pyrimidines have also been reported to exhibit antimicrobial properties. In vitro studies have indicated that certain derivatives can inhibit the growth of various bacterial strains and fungi. The specific antimicrobial spectrum of this compound remains to be fully characterized.

Case Studies

  • Anticancer Screening : A focused screening campaign revealed that several triazolo-pyrimidine derivatives exhibited low micromolar IC50 values against CDK enzymes, which are crucial for cell cycle regulation. The compound's structure suggests it may similarly inhibit these kinases.
    • Study Reference : In a study involving over 3,000 compounds, derivatives showed promising results against CDK-2 with further structure-activity relationship (SAR) studies leading to enhanced potency (IC50 values in sub-micromolar range) against targeted kinases .
  • Animal Models : Evaluation in animal models has shown that related compounds effectively clear parasites in models of kinetoplastid infections while being well-tolerated at therapeutic doses. This indicates a potential for broader therapeutic applications beyond oncology .

Properties

Molecular Formula

C18H17N5O5

Molecular Weight

383.4 g/mol

IUPAC Name

[2-(5-methoxycarbonyl-2-methylanilino)-2-oxoethyl] 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C18H17N5O5/c1-10-4-5-12(16(25)27-3)8-13(10)20-14(24)9-28-17(26)15-21-18-19-7-6-11(2)23(18)22-15/h4-8H,9H2,1-3H3,(H,20,24)

InChI Key

GIWZEZZTQPMGPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)COC(=O)C2=NN3C(=CC=NC3=N2)C

Origin of Product

United States

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